Cas no 62367-77-5 (1-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione)

1-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione structure
62367-77-5 structure
Product name:1-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione
CAS No:62367-77-5
MF:C24H19NO2
MW:353.413166284561
CID:1637233
PubChem ID:3046551

1-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenylpropane-1,3-dione
    • 1-(1-methyl-2-phenylindol-3-yl)-3-phenylpropane-1,3-dione
    • 62367-77-5
    • DTXSID60211413
    • BRN 1498594
    • 1H-Indole, 3-(1,3-dioxo-3-phenylpropyl)-1-methyl-2-phenyl-
    • 1,3-Propanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenyl-
    • 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-phenyl-1,3-propanedione
    • Inchi: InChI=1S/C24H19NO2/c1-25-20-15-9-8-14-19(20)23(24(25)18-12-6-3-7-13-18)22(27)16-21(26)17-10-4-2-5-11-17/h2-15H,16H2,1H3
    • InChI Key: MHPDAIIMHFWPBX-UHFFFAOYSA-N
    • SMILES: CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC(=O)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 353.14167
  • Monoisotopic Mass: 353.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • PSA: 39.07

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